Product packaging for Acetamide, N-[2-(decyloxy)phenyl]-(Cat. No.:CAS No. 55792-67-1)

Acetamide, N-[2-(decyloxy)phenyl]-

Cat. No.: B11968045
CAS No.: 55792-67-1
M. Wt: 291.4 g/mol
InChI Key: GLONCTNTZAIAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Contemporary Acetamide (B32628) Chemistry

The acetamide functional group is a cornerstone in medicinal chemistry and drug development. researchgate.net Acetamides are derivatives of acetic acid and are characterized by the presence of an amide bond, which is a favored motif in drug design due to its ability to form stable hydrogen bond interactions with biological targets like proteins and receptors. researchgate.net The versatility of the acetamide structure allows for extensive chemical modification, enabling researchers to fine-tune the pharmacokinetic and chemical properties of molecules. archivepp.comarchivepp.com

The amide bond can be formed through various synthetic procedures in organic chemistry. archivepp.com Researchers have developed a multitude of acetamide derivatives that exhibit a wide array of biological activities. researchgate.net These include applications as anti-inflammatory agents, analgesics, antimicrobials, anticancer agents, and antivirals. researchgate.netmdpi.comnih.gov For instance, many acetamide derivatives have been investigated as selective COX-II inhibitors, which are used to treat pain, inflammation, and arthritis. archivepp.comarchivepp.com The development of new synthetic methods, such as using bio-based solvents, continues to make the production of these derivatives more efficient and environmentally friendly. archivepp.com The broad and impactful role of acetamides underscores the relevance of investigating novel compounds like N-[2-(decyloxy)phenyl]acetamide.

Table 1: Examples of Biologically Active Acetamide Derivatives

Compound Name Reported Biological Activity Reference
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide Analgesic nih.gov
N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide Anticancer nih.gov
Ibuprofen-sulfathiazole conjugate Urease Inhibitor mdpi.com

Significance of Phenoxy-Ether Scaffolds in Modern Medicinal Chemistry and Materials Science

The phenoxy group, an ether linkage to a phenyl ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comnih.gov This designation stems from its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govacs.org The presence of a phenoxy moiety in a molecule can significantly enhance its biological activity by influencing its binding to target sites. The ether oxygen can facilitate the optimal positioning of the phenyl ring within a binding pocket and can participate in hydrogen bonding. nih.govmdpi.com

Phenols and phenolic ethers are recurring motifs in both natural products and pharmaceuticals, with 371 U.S. FDA-approved drugs containing these fragments. acs.org The structural and physicochemical properties that phenol (B47542) ethers impart are highly valuable for drug developability. acs.org Compounds bearing a terminal phenoxy group have demonstrated a vast spectrum of therapeutic potential, including neurological, anticancer, anti-HIV, antimicrobial, antiparasitic, and analgesic activities. nih.govmdpi.comnih.gov Beyond pharmaceuticals, ether compounds are widely used in materials science as lubricants, surfactants, and raw materials for fragrances due to their stability, volatility, and viscosity. researchgate.net Diphenyl ethers, a related class, are noted for their broad-spectrum bioactivities, including fungicidal, herbicidal, and antiviral properties. researchgate.net

Table 2: Applications of the Phenoxy-Ether Scaffold

Compound Class/Example Field of Application Significance Reference
Phenoxyalkylamine derivatives Medicinal Chemistry Potential anti-seizure activity nih.govmdpi.com
Phenoxy thiosemicarbazide (B42300) derivatives Medicinal Chemistry Antibacterial and insecticidal agents nih.gov
Nimesulide derivatives with 4-fluorophenoxy group Medicinal Chemistry Anticancer activity against colon and breast cancer cell lines nih.gov

Overview of Current Research Trajectories for N-[2-(decyloxy)phenyl]acetamide and Related Analogues

While specific research on N-[2-(decyloxy)phenyl]acetamide is not extensively documented in publicly available literature, its structural components suggest clear directions for future investigation. The molecule is a derivative of N-phenylacetamide, a class of compounds explored for numerous therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai The research approach often involves the synthesis of a library of related compounds to screen for biological activity against specific disease targets. ontosight.ai

Given that N-[2-(decyloxy)phenyl]acetamide combines the proven acetamide core with the privileged phenoxy-ether scaffold, current research trajectories for its analogues focus on several key areas:

Medicinal Chemistry: Based on the activities of related phenoxy acetamide derivatives, a primary research path involves synthesizing and evaluating N-[2-(decyloxy)phenyl]acetamide for its potential as an analgesic, anti-inflammatory, or antimicrobial agent. nih.govontosight.ai The long decyloxy chain introduces significant lipophilicity, which could influence its interaction with biological membranes and targets, a key aspect for structure-activity relationship (SAR) studies.

Enzyme Inhibition: Many acetamide derivatives are designed as enzyme inhibitors. archivepp.commdpi.com Future work could explore the potential of N-[2-(decyloxy)phenyl]acetamide to inhibit enzymes such as cyclooxygenases (COX), urease, or others implicated in disease pathways. archivepp.commdpi.com

Materials Science: The phenoxy-ether linkage and the long alkyl (decyloxy) chain suggest potential applications in materials science. researchgate.net Research could investigate its properties as a surfactant, lubricant, or as a building block for more complex polymers or liquid crystals. The self-assembly properties conferred by the long chain and aromatic rings could be of particular interest.

The synthesis of N-[2-(decyloxy)phenyl]acetamide and its analogues would likely involve standard condensation reactions between a substituted phenylamine and an appropriate acetic acid derivative. ontosight.ai Subsequent characterization using techniques like NMR, IR spectroscopy, and mass spectrometry would be crucial to confirm its structure before proceeding with biological or materials testing. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO2 B11968045 Acetamide, N-[2-(decyloxy)phenyl]- CAS No. 55792-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55792-67-1

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-decoxyphenyl)acetamide

InChI

InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)19-16(2)20/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20)

InChI Key

GLONCTNTZAIAPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Synthetic Methodologies for N 2 Decyloxy Phenyl Acetamide and Its Analogues

Strategies for Amide Bond Formation in N-Phenylacetamides

The formation of the amide bond in N-phenylacetamides is a fundamental reaction in organic synthesis. This can be achieved through both classical methods and modern, more efficient catalytic approaches.

Conventional Amidation Reactions for Acetamide (B32628) Synthesis

Traditionally, amides are synthesized from carboxylic acids and amines. However, the direct reaction is often slow and requires activation of the carboxylic acid. semanticscholar.orglibretexts.org Common conventional methods include:

From Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.orgucl.ac.uk These acyl chlorides readily react with amines to form amides. libretexts.orgnih.gov This method is highly effective but can be sensitive to moisture and may not be suitable for substrates with acid-sensitive functional groups. ucl.ac.uk

From Acid Anhydrides: Acid anhydrides also react with amines to produce amides and a carboxylate salt. libretexts.org

From Esters: The reaction of esters with amines, known as aminolysis, can yield amides. This reaction is typically slower than using acyl chlorides. blogspot.com

Nitrile Hydrolysis: The hydrolysis of nitriles in the presence of an acid or base can produce amides. archivepp.commasterorganicchemistry.com

Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions. archivepp.comresearchgate.net

These conventional methods often require stoichiometric amounts of activating agents, which can lead to significant waste. mdpi.com

Modern Synthetic Approaches for Acetamide Derivatives

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods for amide bond formation.

Green Chemistry Principles in Acetamide Synthesis

In line with the principles of green chemistry, several alternative energy sources and solvent systems have been explored to make amide synthesis more sustainable. sphinxsai.com These include:

Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields. archivepp.comresearchgate.netgalaxypub.co

Ultrasound: Sonication provides mechanical energy to the reaction, leading to enhanced reaction rates. archivepp.comresearchgate.netgalaxypub.co

Electrosynthesis: Electrochemical methods offer a clean way to drive chemical reactions without the need for conventional reagents. archivepp.comresearchgate.netgalaxypub.co

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by heating a mixture of the reactants, minimizes solvent waste. semanticscholar.org

A notable green method involves the synthesis of acetamides from CO₂, methanol, H₂, and the corresponding amines, catalyzed by a Rh catalyst with LiI/LiCl as promoters. rsc.org

Catalytic Systems for Amide Coupling Reactions

The development of catalytic systems for direct amidation has been a major focus, aiming to avoid the use of stoichiometric activating agents. mdpi.comsigmaaldrich.com

Boron-Based Catalysts: Boric acid and its derivatives, particularly boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids. semanticscholar.orgrsc.orgucl.ac.uk These catalysts are generally low-cost and required in small amounts. rsc.org

Transition Metal Catalysts: Various transition metals, including titanium, zirconium, and ruthenium, have been shown to catalyze amide bond formation. sigmaaldrich.comrsc.org For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to yield amides. sigmaaldrich.com

Coupling Reagents: While technically stoichiometric, modern coupling reagents are designed for high efficiency and mild reaction conditions. Common examples include N,N′-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC), and 1,1'-carbonyldiimidazole (B1668759) (CDI). archivepp.comresearchgate.netgalaxypub.conumberanalytics.com These are frequently used in peptide synthesis. masterorganicchemistry.comgalaxypub.co

Table 1: Comparison of Amide Bond Formation Methods

Method Reagents/Catalysts Advantages Disadvantages
Conventional
Acyl Chloride Thionyl chloride, Oxalyl chloride High reactivity Moisture sensitive, harsh reagents
Acid Anhydride (B1165640) Acid anhydride Good yields Produces carboxylate byproduct
Ester Aminolysis Ester, Amine Milder than acyl chlorides Slower reaction times
Modern
Green Chemistry Microwave, Ultrasound, Electrosynthesis Faster reactions, environmentally friendly Specialized equipment required
Catalytic (Boron) Boric acid, Boronic acids Low catalyst loading, cost-effective Product separation can be an issue
Catalytic (Transition Metal) Ru, Ti, Zr complexes High efficiency Catalyst cost and removal
Coupling Reagents DCC, EDC, CDI Mild conditions, high yields Stoichiometric waste

Approaches for Phenyl Ether Formation via Decyloxylation

Williamson Ether Synthesis in Alkoxy-Phenyl Systems

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including those with aryl groups. wikipedia.orgwikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing a decyloxy-phenyl ether, two main pathways are possible:

Reaction of a phenoxide with a decyl halide: A phenol (B47542) is first deprotonated with a strong base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from a decyl halide (e.g., 1-bromodecane) to form the ether. wikipedia.org

Reaction of a decyl alkoxide with a phenyl halide: While possible, this route is generally less favored because aryl halides are less reactive towards nucleophilic substitution than alkyl halides. francis-press.com

The Williamson synthesis is generally effective for primary alkyl halides like 1-bromodecane. wikipedia.org The choice of solvent is also important, with polar aprotic solvents like DMSO often being used. masterorganicchemistry.com For the synthesis of phenyl-alkyl ethers, micellar catalysis has been shown to be an effective technique. capes.gov.br

It is also possible to synthesize substituted phenols and phenyl ethers through various other modern synthetic methods, including cycloaddition cascades and ipso-hydroxylation of arylboronic acids, which offer greater regiochemical control. oregonstate.eduresearchgate.net

Alternative Alkoxylation and Aryl Etherification Methods

The synthesis of aryl ethers, such as the decyloxy moiety in N-[2-(decyloxy)phenyl]acetamide, traditionally relies on the Williamson ether synthesis. However, several alternative methods have been developed to overcome the limitations of this classical reaction, such as the need for strong bases and high temperatures, which can be incompatible with sensitive functional groups.

Modern aryl etherification methods often utilize transition metal catalysis, particularly with copper and palladium. The Ullmann condensation, for instance, involves the copper-catalyzed reaction of an aryl halide with an alcohol. While early versions required harsh conditions, significant advancements have led to milder reaction protocols using various ligands and copper sources, making it a more versatile tool for aryl ether synthesis.

Palladium-catalyzed Buchwald-Hartwig etherification has also emerged as a powerful method. This reaction couples aryl halides or triflates with alcohols in the presence of a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. This method is known for its high functional group tolerance and broad substrate scope, allowing for the formation of diaryl ethers and alkyl aryl ethers under relatively mild conditions.

Furthermore, nucleophilic aromatic substitution (SNAr) presents another viable pathway, especially for activated aromatic systems. In the context of synthesizing N-[2-(decyloxy)phenyl]acetamide precursors, an SNAr approach could involve the reaction of a suitably activated ortho-substituted nitrobenzene (B124822) with decyloxide. The nitro group activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group at the ortho position. This method can offer high yields and selectivity without the need for a metal catalyst. google.com A key advantage is that such processes can often be run in various hydrocarbon, nitrile, and ether solvents, avoiding the need for high-boiling dipolar aprotic solvents like DMF or DMSO. google.com

Multi-Step Synthesis of N-[2-(decyloxy)phenyl]acetamide

The construction of N-[2-(decyloxy)phenyl]acetamide is a multi-step process that requires careful strategic planning to ensure efficient and selective installation of the required functional groups in the correct ortho relationship.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-[2-(decyloxy)phenyl]acetamide reveals several possible disconnections. The most logical primary disconnection is at the amide bond, breaking the molecule into 2-(decyloxy)aniline and an acetylating agent like acetic anhydride or acetyl chloride. This is a common and generally reliable transformation.

A second key disconnection breaks the ether linkage of the 2-(decyloxy)aniline intermediate. This leads back to a 2-aminophenol (B121084) derivative and a decyl halide (or other decyl electrophile). This disconnection corresponds to a standard etherification reaction.

Therefore, a plausible forward synthesis strategy would begin with 2-aminophenol. The synthesis would proceed by first protecting the more reactive amino group, followed by etherification of the hydroxyl group with a decyl derivative. The final steps would involve deprotection of the amine and subsequent acetylation to form the target amide. An alternative sequence might involve etherification of a protected phenol, followed by introduction of the nitrogen functionality and subsequent acetylation. The choice of route depends on the compatibility of the reagents and the relative reactivity of the functional groups at each stage.

Sequential Functionalization Strategies for Ortho-Substituted Phenylacetamides

The synthesis of ortho-substituted phenylacetamides like N-[2-(decyloxy)phenyl]acetamide hinges on the controlled, sequential introduction of the substituent groups onto the benzene (B151609) ring.

The introduction of the decyloxy group onto the phenyl ring is typically achieved via an etherification reaction. A common starting material is a 2-substituted phenol, such as 2-nitrophenol (B165410) or 2-aminophenol.

In one potential pathway, 2-nitrophenol can be reacted with a decyl halide (e.g., 1-bromodecane) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or DMF. The electron-withdrawing nitro group acidifies the phenolic proton, facilitating its removal and subsequent nucleophilic attack on the alkyl halide. This Williamson ether synthesis approach would yield 1-(decyloxy)-2-nitrobenzene.

Alternatively, starting with 2-aminophenol, the more nucleophilic amino group would need to be protected before etherification of the hydroxyl group. This could be achieved by acetylation to form N-(2-hydroxyphenyl)acetamide. The resulting acetamide could then be subjected to etherification with a decyl halide.

The final step in the synthesis is the formation of the acetamide linkage. If the synthetic route proceeds through a 2-(decyloxy)aniline intermediate, this can be readily achieved by acylation.

The 2-(decyloxy)aniline can be treated with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a mild base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct and drive the reaction to completion. For instance, reacting 2-(decyloxy)aniline with acetic anhydride, potentially in a solvent like dichloromethane (B109758) or even under neat conditions, would yield the final product, N-[2-(decyloxy)phenyl]acetamide. The reaction of chloro-N-phenylacetamide derivatives with various nucleophiles has been shown to be an effective method for creating related structures. nih.gov

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

Optimizing reaction conditions is crucial for developing a cost-effective, scalable, and sustainable synthesis of N-[2-(decyloxy)phenyl]acetamide. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time for each synthetic step. For example, in the etherification step, screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents can significantly impact the yield and reaction rate. Phase-transfer catalysts, such as tetrabutylammonium bromide, can also be employed to enhance the efficiency of the etherification, particularly when dealing with biphasic reaction mixtures. googleapis.com

The table below outlines potential optimization parameters for the key reaction steps.

Reaction StepParameter to OptimizePotential Reagents/ConditionsDesired Outcome
Aryl Etherification BaseK₂CO₃, Cs₂CO₃, NaH, KOHHigh yield, minimal side products
SolventAcetone, DMF, DMSO, AcetonitrileGood solubility, high reaction rate
CatalystPhase-transfer catalyst (e.g., TBAB)Increased reaction efficiency
TemperatureRoom temperature to refluxShortened reaction time without decomposition
Amide Formation Acetylating AgentAcetic anhydride, Acetyl chlorideHigh conversion, easy purification
SolventDichloromethane, THF, neatEfficient reaction, simple work-up
BasePyridine, Triethylamine, noneNeutralization of acid, prevention of side reactions

Advanced Spectroscopic and Structural Characterization of N 2 Decyloxy Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

To fully characterize the molecule, ¹H and ¹³C NMR spectra would be required.

¹H NMR (Proton NMR): This analysis would provide information on the chemical environment of all hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the N-H proton of the amide, the methylene (B1212753) (-CH2-) protons of the decyloxy chain, the methyl (-CH3) protons of the acetyl group, and the terminal methyl group of the decyloxy chain. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values would confirm the connectivity of the structure.

¹³C NMR (Carbon-13 NMR): This spectrum would show distinct signals for each unique carbon atom. This includes the carbonyl carbon of the amide, the aromatic carbons (with different shifts for substituted and unsubstituted positions), the carbons of the decyloxy alkyl chain, and the methyl carbon of the acetyl group.

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available Amide N-H
Data not available Data not available Data not available -OCH₂- (Decyloxy)
Data not available Data not available Data not available Acetyl -CH₃
Data not available Data not available Data not available Decyloxy Alkyl Chain

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm) Assignment
Data not available Carbonyl Carbon (C=O)
Data not available Aromatic Carbons
Data not available Decyloxy Alkyl Carbons

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

An IR spectrum would identify the key functional groups present by their characteristic vibrational frequencies.

N-H Stretch: A peak typically in the range of 3200-3400 cm⁻¹ would indicate the amide N-H bond.

C=O Stretch (Amide I): A strong absorption around 1650-1680 cm⁻¹ would confirm the presence of the carbonyl group.

N-H Bend (Amide II): A peak in the region of 1550-1640 cm⁻¹ would correspond to the N-H bending vibration.

C-O Stretch: A signal around 1050-1250 cm⁻¹ would be indicative of the ether linkage in the decyloxy group.

C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ hybridized carbons of the alkyl chain, while those above 3000 cm⁻¹ would be from the aromatic C-H bonds.

Hypothetical IR Spectroscopy Data Table:

Wavenumber (cm⁻¹) Vibration Type Functional Group
Data not available N-H Stretch Amide
Data not available C=O Stretch Amide (Carbonyl)
Data not available N-H Bend Amide
Data not available C-O Stretch Ether (Decyloxy)
Data not available C-H Stretch Aromatic

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and provide structural information through analysis of its fragmentation patterns. The molecular formula of N-[2-(decyloxy)phenyl]acetamide is C₁₈H₂₉NO₂.

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.43 g/mol ).

Fragmentation: Common fragmentation pathways would likely involve cleavage of the decyloxy chain, loss of the acetyl group, and other characteristic fragmentations of N-substituted acetamides. Analyzing the mass-to-charge ratio (m/z) of these fragments would help confirm the structure.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. These experimental values would be compared against the theoretical percentages calculated from the molecular formula (C₁₈H₂₉NO₂) to verify its stoichiometric purity.

Theoretical Elemental Composition:

Carbon (C): 74.18%

Hydrogen (H): 10.03%

Nitrogen (N): 4.81%

Oxygen (O): 10.98%

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Without experimental data, crystallographic parameters like unit cell dimensions, space group, and atomic coordinates cannot be reported.

Computational Chemistry and in Silico Modeling of N 2 Decyloxy Phenyl Acetamide

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations are fundamental to understanding the electronic structure of N-[2-(decyloxy)phenyl]acetamide. These studies, often employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's geometry, electron distribution, and orbital energies. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in determining the molecule's reactivity, stability, and electronic properties. While specific quantum chemical studies on N-[2-(decyloxy)phenyl]acetamide are not extensively documented in publicly available literature, research on related acetamide (B32628) derivatives highlights the importance of electronic and topologic features in their biological activity. kg.ac.rs Such calculations would be crucial for understanding the nature of the amide bond, the influence of the decyloxy and phenyl groups on the electronic environment, and the molecule's potential for forming intermolecular interactions, which are critical for its function.

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[2-(decyloxy)phenyl]acetamide, docking studies would be essential to explore its potential interactions with biological macromolecules, such as enzymes or receptors.

For instance, studies on other acetamide derivatives have successfully used molecular docking to understand their binding conformations and affinities with various protein targets. nih.gov Research on N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as RORγ inverse agonists utilized both structure-based and ligand-based virtual screening to identify active compounds. nih.gov Similarly, docking studies of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide with the COX-2 enzyme revealed effective interactions within the active site. sciforum.net A study on N-(3-(carbamoylamino) phenyl) acetamide demonstrated its effective binding affinity against the SARS-CoV-2 NSP13 helicase through docking analysis. goums.ac.ir

Prediction of Binding Affinities and Modes

A primary goal of molecular docking is to predict the binding affinity and mode of a ligand within a protein's active site. The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction. The binding mode describes the specific orientation and conformation of the ligand and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For related acetamide compounds, docking studies have been instrumental in predicting these parameters. For example, the docking of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates with carbonic anhydrase isoforms helped in predicting their binding conformations and affinities. nih.gov In another study, the binding affinity of N-(3-(carbamoylamino) phenyl) acetamide against the SARS-CoV-2 NSP13 helicase was found to be effective, with specific residues identified as key for the interaction. goums.ac.ir The deconstruction of tankyrase inhibitors into their constituent fragments allowed for the dissection of their energetic contributions to binding affinity. nih.gov

Table 1: Examples of Predicted Binding Affinities for Acetamide Derivatives

Compound ClassTarget ProteinPredicted Affinity (Example)Reference
N-phenyl-2-(N-phenylphenylsulfonamido)acetamidesRORγIC50 = 4.54 μM (cell-based assay) nih.gov
2h (indole-2,3-dione derivative)hCA IIKI = 5.87 nM nih.gov
N-(3-(carbamoylamino) phenyl) acetamideSARS-CoV-2 NSP13 helicaseEffective binding affinity goums.ac.ir

Elucidation of Molecular Recognition Mechanisms

Molecular docking also elucidates the mechanisms of molecular recognition, which is the specific interaction between two or more molecules. This includes identifying the key amino acid residues in the protein's binding pocket that interact with the ligand. Understanding these recognition mechanisms is crucial for designing more potent and selective inhibitors.

For example, in the study of N-(3-(carbamoylamino) phenyl) acetamide and the SARS-CoV-2 NSP13 helicase, docking results revealed that residues Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, and Ser-229 were involved in good binding interactions. goums.ac.ir Similarly, for N-phenyl-acetamides targeting the SARS-CoV-2 RNA-dependent RNA polymerase, molecular modeling provided insights into the residual interaction types between the ligands and the active site of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. kg.ac.rs For acetamide derivatives, QSAR studies have been employed to predict their anticonvulsant and antioxidant activities. kg.ac.rsnih.gov

In a study on acetamido-N-benzylacetamide derivatives, a QSAR model was developed that showed the important role of electronic and topologic features of the molecules on their anticonvulsant activity. kg.ac.rs Another study on acetamidosulfonamide derivatives used QSAR to investigate their antioxidant properties, finding that an ethylene (B1197577) group connected to a pyridine (B92270) ring contributed significantly to the activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with enhanced biological effects. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational landscape of N-[2-(decyloxy)phenyl]acetamide, revealing its flexibility and the different shapes it can adopt. The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields for MD simulations of such biomolecular systems. uq.edu.au

While specific MD simulation data for N-[2-(decyloxy)phenyl]acetamide is not available, studies on other phenylacetamide derivatives have utilized this technique. For instance, MD simulations were used to understand the time-dependent interactions of a potent phenylacetamide derivative with the MAO-A enzyme, a target for antidepressants. nih.gov Such simulations can reveal how the molecule interacts with its environment, such as a solvent or a protein binding site, and how these interactions influence its conformation and function.

Cheminformatics Approaches for Virtual Screening and Property Prediction

Cheminformatics combines computational methods with chemical information to support drug discovery and other chemical research. For N-[2-(decyloxy)phenyl]acetamide, cheminformatics approaches can be used for virtual screening of large compound libraries to identify molecules with similar properties or potential activities. nih.gov

Virtual screening can be either ligand-based or structure-based. Ligand-based methods search for molecules with similar structural or chemical features to a known active compound. Structure-based methods, which rely on molecular docking, screen for molecules that are predicted to bind well to a specific protein target. nih.gov

Furthermore, cheminformatics tools can predict various physicochemical properties of N-[2-(decyloxy)phenyl]acetamide, such as its solubility, lipophilicity (logP), and potential for oral bioavailability. These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. While specific data for N-[2-(decyloxy)phenyl]acetamide is not provided, cheminformatics platforms offer these predictive capabilities for any given chemical structure. uq.edu.au

Chemical Reactivity and Mechanistic Investigations of N 2 Decyloxy Phenyl Acetamide

Hydrolysis Pathways of the Acetamide (B32628) Bond (e.g., Acid-Catalyzed and Base-Promoted Hydrolysis)

The acetamide bond in N-[2-(decyloxy)phenyl]acetamide is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. This process involves the cleavage of the amide linkage to yield 2-(decyloxy)aniline and acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetamide group is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of 2-(decyloxy)aniline then occurs, followed by deprotonation to regenerate the acid catalyst.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the 2-(decyloxy)phenoxide anion, which is a relatively poor leaving group. Protonation of this anion by the solvent (e.g., water) yields 2-(decyloxy)aniline. This process is generally slower than acid-catalyzed hydrolysis. The kinetics of hydrolysis for related N-phenylimides have been shown to be pH-dependent, with base-catalyzed opening of the imide ring being a key step. researchgate.net

Hydrolysis Condition Key Mechanistic Steps Products
Acid-Catalyzed1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of 2-(decyloxy)aniline.2-(decyloxy)aniline, Acetic acid
Base-Promoted1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of 2-(decyloxy)phenoxide. 4. Protonation of the phenoxide.2-(decyloxy)aniline, Acetate

Stability Studies under Diverse Environmental Conditions

While specific stability data for N-[2-(decyloxy)phenyl]acetamide is not extensively documented, its stability can be inferred from the general characteristics of aromatic amides and ethers. The compound is expected to be relatively stable under neutral pH conditions and at ambient temperature. However, its stability is compromised under harsh environmental conditions.

Factors that can influence the stability of N-[2-(decyloxy)phenyl]acetamide include:

pH: As discussed in the hydrolysis section, the compound will degrade in strongly acidic or basic aqueous environments. The rate of hydrolysis is generally lowest at near-neutral pH.

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other decomposition pathways.

Light: Aromatic compounds can be susceptible to photodegradation. The specific impact of UV or visible light on this compound would require experimental investigation.

Environmental Condition Expected Stability Potential Degradation Pathway
Neutral pH, Ambient TempHighMinimal degradation
Low pH (< 4)LowAcid-catalyzed hydrolysis
High pH (> 10)LowBase-promoted hydrolysis
Elevated TemperatureModerate to LowAccelerated hydrolysis, thermal decomposition
UV/Visible Light ExposurePotentially LowPhotodegradation

Investigation of Tautomerism and Isomerization Processes in Related Structures

Amides can theoretically exist in equilibrium with their tautomeric imidic acid (or enol-imine) form. youtube.comacs.org This phenomenon, known as amide-imidol tautomerism, involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, with a concurrent shift of the double bond from the C=O to the C=N position. youtube.com

For N-[2-(decyloxy)phenyl]acetamide, the amide form is expected to be significantly more stable and therefore the predominant species under normal conditions. quora.com The equilibrium generally lies far to the side of the amide due to the greater thermodynamic stability of the C=O bond compared to the C=N bond. However, factors such as solvent polarity and the electronic nature of substituents on the aromatic ring can influence the position of this equilibrium in related systems. nih.gov While the enol form of esters and amides is generally less stable, its transient formation can be relevant in certain reaction mechanisms. quora.com

Exploration of Oxidation and Reduction Reactions

The N-[2-(decyloxy)phenyl]acetamide molecule possesses sites that could be susceptible to oxidation and reduction, although it is generally a stable compound.

Oxidation: The aromatic ring can undergo oxidation, particularly if activated by the electron-donating decyloxy group. Strong oxidizing agents could potentially lead to the formation of quinone-like structures or hydroxylation of the aromatic ring. The benzylic position of the decyloxy group is also a potential site for oxidation.

Reduction: The amide functional group is generally resistant to reduction. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH4), the amide can be reduced to the corresponding amine, N-ethyl-2-(decyloxy)aniline. The aromatic ring can also be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation at high pressure and temperature, though this is a challenging transformation.

Reaction Type Potential Reagents Potential Products
OxidationStrong oxidizing agents (e.g., KMnO4, CrO3)Hydroxylated aromatic ring, quinone-like structures
Reduction (Amide)Strong reducing agents (e.g., LiAlH4)N-ethyl-2-(decyloxy)aniline
Reduction (Aromatic Ring)Catalytic hydrogenation (H2, catalyst, high P/T)N-acetyl-2-(decyloxy)cyclohexylamine

Rational Design and Synthesis of N 2 Decyloxy Phenyl Acetamide Derivatives

Design Principles for Systematic Structural Modification and Diversification

The foundational principle in modifying the N-[2-(decyloxy)phenyl]acetamide scaffold is to systematically alter its three main components: the N-phenyl ring, the acetamide (B32628) linker, and the decyloxy side chain. The goal is to establish a clear structure-activity relationship (SAR), where the effect of each structural change on the molecule's properties is carefully evaluated.

Key design principles include:

Scaffold Hopping and Simplification: In some approaches, complex heterocyclic rings within a lead compound are simplified to more synthetically accessible chain amide bounds. nih.gov For instance, an active pyrrolidine-2,5-dione ring has been successfully replaced by an N-phenylacetamide fragment to investigate how this change affects biological activity. nih.gov

Structure-Based Design: Utilizing techniques like X-ray crystallography of a target protein can inform the design of derivatives with a high affinity for the binding site. ijper.org This allows for the rational creation of novel series of compounds based on a known template. ijper.org

Introduction of Functional Groups: The strategic addition of various substituents to the phenyl rings can modulate electronic properties, steric hindrance, and lipophilicity. This diversification is crucial for exploring a wide range of chemical and physical properties. A common starting point is the use of substituted anilines to introduce diversity into the N-phenyl portion of the molecule. nih.gov

Strategies for Creating Novel Analogues with Tuned Molecular Properties

Tuning the molecular properties of N-[2-(decyloxy)phenyl]acetamide analogues is achieved through targeted chemical modifications. The objective is to optimize characteristics such as solubility, metabolic stability, and target affinity.

Modulating Lipophilicity: The long decyloxy chain imparts significant lipophilicity. The length of this alkyl chain can be varied (e.g., replacing decyloxy with octyloxy or dodecyloxy) to fine-tune the lipophilicity (LogP), which influences membrane permeability and solubility. Replacing hydrogen with fluorine can also increase the LogP value. cambridgemedchemconsulting.com

Enhancing Metabolic Stability: The replacement of a metabolically vulnerable hydrogen atom with deuterium (B1214612) can reduce the rate of metabolism, a strategy based on the kinetic isotope effect. cambridgemedchemconsulting.com Similarly, introducing fluorine can be effective, as the carbon-fluorine bond is highly resistant to metabolic cleavage due to its strength and the electron-withdrawing nature of fluorine. cambridgemedchemconsulting.com

Improving Target Affinity and Potency: Structure-based design allows for modifications that enhance binding interactions with a biological target. For example, after identifying a lead compound from a database, it can be chemically modified to create derivatives with improved activity. nih.gov Studies on N-phenyl-2-(phenyl amino) acetamide derivatives showed that specific substitutions led to compounds with remarkable affinity for Factor VIIa, an important target for anticoagulants. ijper.org

Incorporation of Heterocyclic Ring Systems into the Acetamide Scaffold

Introducing heterocyclic rings into the N-[2-(decyloxy)phenyl]acetamide scaffold is a powerful strategy for creating structurally novel derivatives with potentially new or improved biological activities. Heterocycles can act as bioisosteres, improve binding interactions, and alter the physicochemical properties of the parent molecule.

Several research efforts have demonstrated the successful incorporation of heterocycles into related acetamide frameworks:

Thiazole Moieties: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been designed and synthesized. nih.gov The synthesis involved converting 4-amino-N-phenylacetamide intermediates into isothiocyanates, which were then used to form thioureas. These thioureas were subsequently condensed with α-halocarbonyl compounds to yield the final thiazole-containing acetamides. nih.gov

Piperazine (B1678402) Rings: New N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized by alkylating corresponding amines with chloroacetylated reagents. nih.gov This approach effectively links a piperazine ring system to the acetamide core. nih.gov

Triazole and Thia/Selenadiazole Rings: Syntheses have been described that connect triazole and selena/thiadiazole rings through a linker containing sulfur and nitrogen to form N-heteroaryl-2-(heteroarylthio)acetamides. researchgate.net

β-Lactam Derivatives: In some syntheses, acetamide derivatives are used as precursors to create more complex heterocyclic systems like β-lactams. researchgate.net

Table 1: Examples of Heterocyclic Systems Incorporated into Acetamide Scaffolds

Incorporated HeterocycleResulting Compound ClassSynthetic PrecursorReference
ThiazoleN-phenylacetamides containing 4-arylthiazole4-amino-N-phenylacetamide nih.gov
PiperazineN-phenyl-2-(4-phenylpiperazin-1-yl)acetamides2-chloro-N-phenylacetamide derivatives nih.gov
TriazoleN-heteroaryl-2-(heteroarylthio)acetamidesNot specified researchgate.net
β-Lactamβ-lactam derivativesSchiff bases derived from acetamides researchgate.net

Bioisosteric Replacements within the Decyloxy and Phenyl Moieties

Bioisosteric replacement is a key strategy in medicinal chemistry for modifying a lead compound to improve its properties while maintaining its desired biological activity. cambridgemedchemconsulting.com This involves substituting an atom or group with another that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com

Within the Decyloxy Moiety: The long, flexible decyloxy chain (-O-(CH₂)₉CH₃) is primarily a lipophilic spacer. It can be replaced with various other groups to modulate properties like metabolic stability, flexibility, and lipophilicity.

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., to octyloxy or dodecyloxy) is the simplest modification to fine-tune lipophilicity.

Introduction of Unsaturation: Introducing double or triple bonds can constrain the conformation and may alter metabolic pathways.

Ether Oxygen Replacement: The ether oxygen can be replaced with other groups like a methylene (B1212753) (-CH₂-), a sulfide (B99878) (-S-), or a sulfoxide (B87167) (-SO-). A particularly common replacement is -O- with -CF₂-, which can alter electronic properties and metabolic stability. cambridgemedchemconsulting.com

Branched Chains: Introducing branching (e.g., using an iso-decyl group) can increase steric bulk and potentially hinder metabolic attack.

Within the Phenyl Moiety: The phenyl ring is a common scaffold element that can be replaced by various aromatic heterocyclic rings. These replacements can introduce heteroatoms that may act as hydrogen bond acceptors or donors, alter the dipole moment, and modify solubility.

Table 2: Common Bioisosteric Replacements for Phenyl and Alkoxy Groups

Original GroupBioisosteric Replacement(s)Rationale for ReplacementReference
Phenyl (-C₆H₅)Pyridyl, Thienyl, Thiazolyl, 4-FluorophenylModulate electronics, improve solubility, introduce H-bond acceptors/donors. cambridgemedchemconsulting.com
Alkoxy (-OR)Thioalkyl (-SR), Alkylamino (-NHR), Alkyl (-CH₂R)Alter polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com
Ether (-O-)Sulfide (-S-), Methylene (-CH₂-), Difluoromethylene (-CF₂-)Modify bond angles, polarity, and metabolic stability. cambridgemedchemconsulting.com

A novel bioisostere for an alpha-amino acid, the 3,4-diamino-3-cyclobutene-1,2-dione, has also been successfully used to create achiral compounds with good receptor affinity, demonstrating the power of innovative bioisosteric replacements. nih.gov

Combinatorial Synthesis Approaches for Library Generation

Combinatorial synthesis is a powerful method for rapidly generating large libraries of related compounds for high-throughput screening. This approach is well-suited for diversifying the N-[2-(decyloxy)phenyl]acetamide scaffold by systematically varying its constituent parts. The synthesis of N-phenylacetamide derivatives often follows a convergent approach where different building blocks are combined in the final steps.

A general combinatorial strategy can be outlined based on common synthetic routes for N-phenylacetamides: nih.govijper.orgnih.gov

Step 1: Preparation of Chloroacetylated Anilines (Intermediate A): A library of anilines, substituted on the phenyl ring, is reacted with chloroacetyl chloride. This creates a diverse set of N-(substituted-phenyl) chloroacetamides. nih.gov

Step 2: Preparation of Nucleophiles (Intermediate B): A second library of nucleophiles is prepared. For the parent compound, this would be 2-decyloxyphenol. In a broader combinatorial approach, this could be a library of substituted phenols or other nucleophiles.

Step 3: Library Synthesis: The library of intermediates from Step 1 is systematically reacted with the library of intermediates from Step 2. This Williamson ether synthesis-like reaction would couple the two halves of the molecule.

Alternatively, a widely used method for creating amide libraries involves reacting a set of amines with a set of carboxylic acids (or their activated derivatives like acid chlorides). nih.govarkat-usa.org For the N-[2-(decyloxy)phenyl]acetamide scaffold, this would involve:

Table 3: Combinatorial Approach for N-Phenylacetamide Library Generation

Building Block A (Amines)Building Block B (Acylating Agents)Reaction TypeResulting Library
2-DecyloxyanilineAcetyl chlorideAmidationLibrary of N-[2-(decyloxy)phenyl]acetamide derivatives with varied acyl groups.
2-DecyloxyanilinePropionyl chloride
2-DecyloxyanilineButyryl chloride
2-DecyloxyanilineChloroacetyl chlorideAlkylation/AmidationLibrary of N-[2-(decyloxy)phenyl]acetamides with varied terminal groups attached via the chloroacetyl intermediate.
2-OctyloxyanilineChloroacetyl chloride
2-DodecyloxyanilineChloroacetyl chloride

This modular approach allows for the rapid generation of hundreds of distinct analogues from a small number of starting materials, facilitating the efficient exploration of the chemical space around the N-[2-(decyloxy)phenyl]acetamide core.

N 2 Decyloxy Phenyl Acetamide As a Privileged Pharmaceutical Scaffold

Evaluation of the N-Phenylacetamide Moiety as a Privileged Scaffold in Drug Design

The N-phenylacetamide, or acetanilide (B955), core is a fundamental structure in medicinal chemistry, recognized for its role in the development of early synthetic drugs. digitellinc.comingentaconnect.com Its journey began in 1886 when it was discovered to have antipyretic and analgesic properties, leading to its rapid introduction into medical practice. ingentaconnect.comeurekaselect.com This core structure consists of a phenyl ring attached to an acetamido group (–NHCOCH3). ingentaconnect.comeurekaselect.com

The N-phenylacetamide moiety is considered a privileged scaffold because its derivatives have demonstrated a remarkable breadth of biological activities. ingentaconnect.comeurekaselect.com By modifying the phenyl ring and the acetyl group, chemists have synthesized compounds with applications across various therapeutic areas. This versatility stems from the scaffold's ability to present substituents in defined spatial orientations, allowing for interaction with a wide range of biological targets. The amide linkage provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at receptor binding sites.

Research has shown that derivatives of N-phenylacetamide can serve as templates for creating potent and novel therapeutic agents. ijper.org For instance, a novel series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives were found to have a significant affinity for Factor VIIa, a key enzyme in the coagulation cascade, highlighting their potential as anticoagulants. ijper.org The historical and continued success of this scaffold validates its "privileged" status, making it a reliable starting point for drug discovery campaigns. ingentaconnect.comnih.gov

Table 1: Bioactivity of Selected N-Phenylacetamide Derivatives

Derivative Therapeutic Class Biological Activity
Acetanilide (N-phenylacetamide) Analgesic, Antipyretic Reduces fever and pain. digitellinc.comingentaconnect.com
Phenacetin (N-(4-ethoxyphenyl)acetamide) Analgesic, Antipyretic Safer alternative to acetanilide at the time of discovery. digitellinc.com
Lidocaine Local Anesthetic, Antiarrhythmic Blocks voltage-gated sodium channels.
Acetaminophen (Paracetamol) Analgesic, Antipyretic Widely used non-prescription pain reliever. chemicalland21.com

This table is generated based on information from multiple sources and provides illustrative examples.

Application of the Decyloxy-Phenyl-Ether Motif in Scaffold Development

The decyloxy-phenyl-ether motif consists of a ten-carbon alkyl chain (decyloxy group) linked to a phenyl ring via an ether bond. Ether linkages are pivotal in modern drug design due to their unique physicochemical properties. numberanalytics.comlabinsights.nl They are found in numerous pharmaceutical compounds, contributing to the bioactive structures of many drugs. labinsights.nlthieme-connect.de

The primary contributions of the decyloxy-phenyl-ether motif to a drug scaffold are:

Modulation of Lipophilicity: The long, ten-carbon alkyl chain of the decyloxy group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is critical for influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME). Enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a necessary step for reaching intracellular targets. numberanalytics.com

Metabolic Stability: Aryl methyl ethers are known to be metabolically labile, often undergoing rapid O-dealkylation in the liver by cytochrome P450 enzymes. nih.gov While longer alkyl chains like decyloxy can also be metabolized, their specific metabolic fate can differ, potentially offering an alternative metabolic profile compared to shorter-chain ethers. Medicinal chemists often introduce ether groups to modify existing compounds and improve their pharmacokinetic profiles. numberanalytics.com

Structural Conformation: The flexible decyloxy chain can adopt various conformations, allowing it to fit into hydrophobic pockets within a target protein. This can enhance binding affinity and selectivity. The ether oxygen atom itself can also act as a hydrogen bond acceptor, contributing to the binding energy.

The incorporation of alkyl aryl ethers is a common strategy in pharmaceutical development. thieme-connect.deresearchgate.net These motifs are integral components of drugs used as pesticides, fragrances, and advanced materials, demonstrating their industrial and medicinal significance. thieme-connect.de

Lead Optimization Strategies Centered on the N-[2-(decyloxy)phenyl]- Scaffold

Lead optimization is the process of refining a promising compound (a "hit" or "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. The N-[2-(decyloxy)phenyl]acetamide scaffold offers several strategic points for modification.

Modification of the Decyloxy Chain:

Chain Length: The length of the alkyl chain can be systematically varied (e.g., from C8 to C12) to find the optimal balance between lipophilicity and solubility. This is a common strategy in optimizing molecules targeting lipophilic binding sites.

Branching and Unsaturation: Introducing branches or double/triple bonds into the alkyl chain can alter its conformation and metabolic stability. This can prevent unwanted metabolism or improve binding by creating a more rigid structure.

Substitution on the Phenyl Ring:

Positional Isomerism: The decyloxy group is at the ortho- (position 2) position relative to the acetamide group. Moving it to the meta- (position 3) or para- (position 4) position would create isomers with different three-dimensional shapes and potentially different biological activities and binding modes.

Addition of Other Substituents: Adding small electron-withdrawing or electron-donating groups (e.g., fluorine, chlorine, methyl) to other positions on the phenyl ring can modulate the electronic properties of the ring and the pKa of the amide, influencing binding and metabolic stability.

Alteration of the Acetamide Group:

N-Alkylation/Arylation: The hydrogen on the amide nitrogen can be replaced with small alkyl groups to explore new interactions and block potential metabolic sites.

Modification of the Acetyl Group: The terminal methyl group of the acetamide can be replaced with larger or more complex groups (e.g., cyclopropyl, trifluoromethyl) to probe for additional binding interactions or to block metabolism. For example, in the optimization of lipoxygenase inhibitors, modifications to an acetophenone (B1666503) scaffold led to analogues with enhanced inhibitory activity. nih.gov

These optimization strategies allow for a systematic exploration of the chemical space around the core scaffold, aiming to develop a drug candidate with a superior therapeutic profile.

Fragment-Based Drug Discovery and Linker Optimization Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". frontiersin.orgyoutube.com These fragments typically have weak binding affinities but provide highly efficient starting points for building more potent drug candidates. frontiersin.org

The N-[2-(decyloxy)phenyl]acetamide scaffold can be deconstructed into key fragments for an FBDD approach:

Fragment 1: The Phenylacetamide Moiety: A simplified version, such as N-phenylacetamide itself, could be screened to establish a binding interaction with the target.

Fragment 2: The Decyloxy-Phenyl Moiety: A fragment like 2-decyloxyaniline or even a simpler phenol (B47542) ether could be screened to identify binding to a hydrophobic pocket.

Once two fragments are found to bind to adjacent sites on a target protein, they can be linked together. The process involves several key steps:

Fragment Screening: Identify low-molecular-weight fragments that bind to the target protein, often using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography. frontiersin.org

Fragment Linking or Growing: If two fragments bind in proximity, a linker can be designed to connect them, creating a single, higher-affinity molecule. Alternatively, a single fragment can be "grown" by adding functional groups to improve its interactions with the target. youtube.com

Linker Optimization: The nature of the linker is critical. For the N-[2-(decyloxy)phenyl]acetamide scaffold, the amide bond itself acts as the linker between the phenyl ring and the acetyl group. Optimization could involve changing the linker to a different chemical group (e.g., a sulfonamide, reverse amide) to improve properties like stability, solubility, or binding geometry. The goal is to achieve the optimal length, rigidity, and chemical character for the linker to ensure the fragments maintain their ideal binding orientations.

This constructive, piece-by-piece approach allows for the rational design of potent molecules while maintaining favorable drug-like properties. frontiersin.org

Future Perspectives in Scaffold Diversification and Synthesis of Advanced Chemical Libraries

The future utility of the N-[2-(decyloxy)phenyl]acetamide scaffold lies in its potential for diversification to create large, structurally varied chemical libraries. Such libraries are essential for high-throughput screening campaigns to discover new hits against a wide array of biological targets. acs.orgnih.gov

Key strategies for future diversification include:

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a chemically different one while retaining the key pharmacophoric features. niper.gov.innih.gov For instance, the N-phenylacetamide core could be replaced with other bioisosteres like a thiazole, triazole, or benzimidazole (B57391) to discover novel intellectual property and potentially improved properties. elsevier.comnih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally complex and diverse molecules from a common starting material. Starting with the N-[2-(decyloxy)phenyl]acetamide scaffold, a series of reactions could be employed to introduce skeletal diversity, such as forming new rings or introducing complex stereochemistry. researchgate.net

Combinatorial Chemistry: Using automated or parallel synthesis techniques, a large number of variations of the scaffold can be rapidly produced. By combining a set of different anilines with a set of different acylating agents, a grid-like library of analogues can be synthesized and screened. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives via the Schotten-Baumann reaction is an example of a synthetic route amenable to creating such libraries. ijper.org

The goal of these efforts is to expand beyond the immediate chemical space of the parent scaffold and explore new areas of biological activity. acs.org By focusing on the synthesis of novel or underrepresented scaffolds, researchers can increase the chances of identifying next-generation therapeutics. nih.gov The biological diversity of natural products often serves as inspiration for designing these new libraries, combining the validated "privilege" of a known scaffold with innovative chemical modifications. nih.gov

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .

How can structure-activity relationship (SAR) studies optimize the bioactivity of Acetamide, N-[2-(decyloxy)phenyl]- analogs?

Advanced Research Question

  • Functional group modulation : Replace the decyloxy chain with shorter/longer alkyl or aryl groups to assess solubility and membrane permeability .
  • Pharmacophore mapping : Identify critical moieties (e.g., acetamide core, phenoxy group) using 3D alignment tools like Schrödinger’s Phase .
  • In vitro-in vivo correlation (IVIVC) : Compare cellular uptake data (e.g., Caco-2 assays) with pharmacokinetic profiles in animal models .

What purification strategies are effective for isolating Acetamide, N-[2-(decyloxy)phenyl]- from complex reaction mixtures?

Basic Research Question

  • Solvent selection : Use polar aprotic solvents (e.g., ethyl acetate) for extraction to separate acetamide from unreacted aniline .
  • Chromatography : Optimize silica gel column gradients with hexane/ethyl acetate mixtures .
  • Recrystallization : Employ ethanol/water mixtures to obtain high-purity crystals .

How can reaction mechanisms for synthesizing Acetamide, N-[2-(decyloxy)phenyl]- be experimentally validated?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., nucleophilic substitution vs. acylation) .
  • Intermediate trapping : Add quenching agents (e.g., TEMPO) to stabilize reactive intermediates for NMR or MS analysis .
  • DFT calculations : Simulate reaction pathways using Gaussian software to identify transition states and energy barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.